C10H2Co2F12O4+2

MOCVD Thin Film Purity CoO

Procurement of standard β-diketonate precursors often results in high carbon contamination in deposited thin films. This fluorinated metal complex overcomes that limitation by combining enhanced volatility with a clean thermal decomposition pathway. - Delivers metal oxide films with approximately 1 at.% carbon impurity, significantly below the ~3 at.% typical of non-fluorinated analogs. - Enables precise ALD thickness control and conformal coverage even in high-aspect-ratio structures. - Supplied at ≥95% purity, supported by rigorous QC documentation, ensuring batch-to-batch reproducibility for CVD/ALD process development.

Molecular Formula C10H2Co2F12O4+2
Molecular Weight 531.97 g/mol
CAS No. 14781-45-4
Cat. No. B084446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10H2Co2F12O4+2
CAS14781-45-4
Molecular FormulaC10H2Co2F12O4+2
Molecular Weight531.97 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]
InChIInChI=1S/2C5H2F6O2.2Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;/q;;2*+2/p-2
InChIKeyUIIKKGKIICOZQC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Co(hfac)₂ Product Overview


The compound C10H2Co2F12O4+2, commonly referred to as cobalt(II) hexafluoroacetylacetonate or bis(hexafluoroacetylacetonato)cobalt(II) (Co(hfac)₂), is a coordination complex belonging to the class of fluorinated metal β-diketonates. Its structure features a cobalt(II) ion chelated by two bidentate hexafluoroacetylacetonate (hfac) ligands [1]. The presence of highly electron-withdrawing trifluoromethyl groups significantly modulates the complex's properties, notably increasing its volatility and Lewis acidity relative to non-fluorinated analogs [2]. This compound is primarily employed as a volatile precursor for the deposition of cobalt-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) and serves as a catalyst in various organic transformations [3].

Workflow CVD/ALD precursor for cobalt oxide thin films
Selection Fluorinated β-diketonate with reported higher volatility
Context Catalyst in organic transformations; Lewis acidic Co(II) center

Why Generic Substitution Fails for Co(hfac)₂


Generic substitution within the class of cobalt β-diketonates, such as replacing Co(hfac)₂ with Co(acac)₂ or Co(tfac)₂·TMEDA, is not straightforward due to the profound impact of ligand fluorination on precursor volatility, thermal decomposition pathway, and resulting film purity. The degree of fluorine substitution in the β-diketonate ligand directly correlates with the complex's volatility and the amount of carbon and fluorine contamination incorporated into the deposited CoO thin films [1]. Specifically, the lower volatility of less-fluorinated or non-fluorinated analogs necessitates higher precursor delivery temperatures, which can lead to premature decomposition in the gas phase and reactor lines, compromising process reliability. Furthermore, the decomposition of Co(acac)₂ and Co(tfac)₂·TMEDA introduces significantly higher levels of carbon impurities into the film, which have been shown to degrade functional properties like electrocatalytic activity for the oxygen evolution reaction (OER) [2]. Therefore, a change in precursor cannot be made without a quantitative re-evaluation of the deposition process and resulting material performance.

Fluorination & volatility
Non-fluorinated analogs may require higher delivery temperatures, increasing risk of premature decomposition during deposition.
Carbon impurity in films
Substituting with Co(acac)₂ can introduce higher carbon content, which may alter functional properties such as electrocatalytic activity.
OER activity transfer
The lower overpotential reported for Co(hfac)₂-derived films may not be reproducible with less-fluorinated precursors.

Quantitative Differentiation from Cobalt Analogues


Film Purity: Lower Carbon Impurity in CoO Films

In a direct comparative study of MOCVD-grown CoO films, the use of the Co(hfac)₂·TMEDA adduct resulted in a carbon impurity level of approximately 1 atomic % (at.%), as measured by X-ray Photoelectron Spectroscopy (XPS). In contrast, the non-fluorinated analog Co(acac)₂·TMEDA produced films with a carbon content of roughly 3 at.% under identical deposition conditions [1]. The Co(tfac)₂·TMEDA adduct, with an intermediate degree of fluorination, yielded an intermediate carbon impurity level of around 2 at.% [2].

Carbon Impurity
Head-to-head
~1 at.% (Co(hfac)₂·TMEDA) vs ~3 at.% (Co(acac)₂·TMEDA)
Reported lower carbon incorporation in CoO films
XPS analysis, MOCVD at 450°C
MOCVD Thin Film Purity CoO Cobalt Oxide

Superior OER Electrocatalytic Activity

The reduced carbon impurity in CoO films derived from Co(hfac)₂·TMEDA translates to quantifiably better functional performance. Electrochemical testing in alkaline media showed that these films require an overpotential of approximately 380 mV to achieve a current density of 10 mA/cm² for the oxygen evolution reaction (OER). This is significantly lower than the ~420 mV overpotential required for films grown from the Co(acac)₂·TMEDA precursor [1].

OER Overpotential
Head-to-head
~380 mV (hfac) vs ~420 mV (acac) at 10 mA/cm²
Supports improved energy efficiency in OER
1M KOH electrolyte, film at 450°C
Electrocatalysis Oxygen Evolution Reaction OER CoO

Volatility Advantage for Precursor Delivery

The electron-withdrawing CF₃ groups in the hfac ligand reduce intermolecular forces in the solid state, leading to a quantifiable increase in volatility. Thermogravimetric analysis (TGA) demonstrates that Co(hfac)₂ and its adducts exhibit significant mass loss at temperatures below 200°C. While a precise sublimation enthalpy comparison is class-level inference, the lower melting point of Co(hfac)₂ (197°C with decomposition) compared to Co(acac)₂ (reported ~210°C, no decomposition) and the ability to form room-temperature liquid adducts like Co(hfac)₂·diglyme provides a clear practical advantage [1][2]. The Co(hfac)₂·TMEDA adduct is specifically noted for its 'clean decomposition pathway and high volatility at moderate temperatures' [3].

Volatility
Class-level
Forms volatile liquid adducts; lower melting point reported
May enable lower-temperature precursor delivery
Class-level inference based on fluorination degree
CVD ALD Precursor Volatility Thin Film Deposition

Health Hazard: Carcinogen Classification

A critical differentiator for procurement and lab safety is the hazard profile. Cobalt(II) hexafluoroacetylacetonate (and its hydrate) is explicitly classified as a Category 2 Carcinogen (Suspected of causing cancer) and a Category 1 Skin Sensitizer under the Globally Harmonized System (GHS) [1]. The GHS signal word is 'Danger' . In contrast, non-fluorinated analogs like Co(acac)₂ have a less severe hazard profile, typically classified as harmful if swallowed or skin/eye irritants, without a carcinogenicity classification .

GHS Classification
Specification review
Carc. 2, Skin Sens. 1; Signal: Danger
Requires enhanced safety protocols vs Co(acac)₂
SDS per GHS/OSHA HCS 2012
Chemical Safety GHS Classification Carcinogenicity Procurement

Optimal Use Cases for Co(hfac)₂


MOCVD of High-Purity CoO Electrocatalysts

Co(hfac)₂·TMEDA is the precursor of choice for MOCVD of CoO thin films when low carbon contamination is a primary requirement. Evidence shows it yields films with ~1 at.% carbon impurity, significantly lower than Co(acac)₂·TMEDA (~3 at.%). This purity directly translates to a lower OER overpotential (380 mV vs. 420 mV at 10 mA/cm²), making it the superior candidate for fabricating efficient anodes for water electrolysis [1].

Conformal CoO ALD in High-Aspect-Ratio Structures

The high volatility and clean thermal decomposition pathway of Co(hfac)₂ and its adducts make it a leading candidate for ALD processes where precise thickness control and conformal coverage in high-aspect-ratio trenches or vias are required. Its ability to saturate surfaces without premature decomposition ensures uniform film growth, a critical advantage over less volatile alternatives like Co(acac)₂ which may condense in delivery lines [2][3].

Magnetic Materials and SMM Synthesis

The Co(hfac)₂ moiety serves as a versatile paramagnetic building block for constructing more complex magnetic architectures. When coordinated with organic radicals like nitronyl nitroxides, the resulting complexes exhibit strong antiferromagnetic or ferromagnetic coupling. This tunable magnetic exchange, driven by the electron-deficient Co(II) center, is valuable for designing molecule-based magnetic materials and studying fundamental magnetic phenomena [4].

Robust Safety Infrastructure for Carcinogens

Given its GHS classification as a Category 2 Carcinogen and Skin Sensitizer, Co(hfac)₂ is best suited for well-equipped research and industrial facilities with established protocols for handling hazardous substances. The required use of engineering controls (e.g., fume hoods, gloveboxes), specialized personal protective equipment (PPE), and a formal chemical hygiene plan must be factored into the procurement decision. Its use is not advisable for laboratories lacking this infrastructure [5].

Application
Selection Property
Validation Focus
MOCVD of CoO electrocatalysts
Low carbon impurity profile
OER overpotential and film composition
ALD in high-aspect-ratio structures
Volatile liquid adduct formation
Step coverage and thickness uniformity
Magnetic materials and SMM studies
Paramagnetic Co(II) building block
Magnetic exchange coupling characterization
Equipped research labs with safety protocols
GHS Carc. 2, Skin Sens. 1 classification
Exposure control and disposal compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for C10H2Co2F12O4+2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.